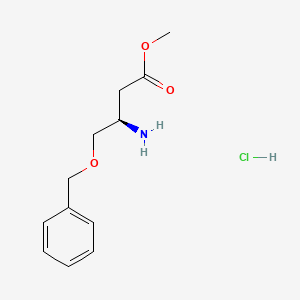

methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride

Descripción

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride is a chiral organic compound characterized by a β-amino ester backbone, a benzyloxy group at the C4 position, and a methyl ester at the C1 position. Its stereochemistry at the C3 position (R-configuration) distinguishes it from its enantiomer, methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride . The compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for peptidomimetics and antiviral agents .

Propiedades

IUPAC Name |

methyl (3R)-3-amino-4-phenylmethoxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOUHMBSDDHGO-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(COCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](COCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-amino-4-hydroxybutanoic acid and benzyl chloride.

Protection of Amino Group: The amino group of ®-3-amino-4-hydroxybutanoic acid is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Esterification: The protected amino acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Benzylation: The hydroxyl group is benzylated using benzyl chloride and a base, such as sodium hydroxide, to introduce the benzyloxy group.

Deprotection: The protecting group is removed under acidic conditions to yield the free amino group.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Hydrolysis: Formation of the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride can be synthesized through various methods, often involving the use of enantiomerically enriched β-amino acid derivatives. One notable synthesis route involves the conversion of starting materials like 2-(dimethylamino)-4(5H)-oxazolone derivatives to yield the desired compound with high stereoselectivity .

The compound typically appears as a white to off-white crystalline solid, soluble in water and organic solvents, making it suitable for various formulations.

Biological Activities

1. Neuroprotective Effects

Research indicates that methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antidepressant Activity

Preclinical studies suggest that this compound may possess antidepressant-like effects. Animal models have demonstrated improvements in depressive behaviors when treated with methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride, indicating its potential as a therapeutic agent for mood disorders .

3. Role in Metabolic Disorders

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride has been investigated for its role in metabolic regulation. Specifically, it may influence glucose metabolism and insulin sensitivity, making it a candidate for further research in diabetes management .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection Study | Evaluated the neuroprotective effects on SH-SY5Y cells | Showed significant reduction in cell death under oxidative stress conditions |

| Antidepressant Activity | Assessed behavioral changes in rodent models | Resulted in reduced immobility time in forced swim tests, indicating antidepressant-like effects |

| Metabolic Regulation | Investigated effects on glucose metabolism | Improved insulin sensitivity observed in diabetic mouse models |

Mecanismo De Acción

The mechanism of action of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules, thereby modulating their activity and function.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₁₂H₁₆ClNO₃

- CAS Number : 1363408-38-1 (R-enantiomer)

- Applications : Intermediate in peptide synthesis, antiviral research, and chiral resolution studies .

Comparison with Structurally Similar Compounds

Enantiomeric Pair: Methyl (3S)-3-Amino-4-(Benzyloxy)Butanoate Hydrochloride

- Structural Similarity : Identical functional groups but opposite stereochemistry at C3.

- Key Differences :

- Synthesis : Both enantiomers are synthesized via similar routes but require chiral catalysts or resolving agents to achieve stereoselectivity .

- Biological Activity : Enantiomers often exhibit divergent binding affinities in biological systems. For example, the R-enantiomer shows higher potency in protease inhibition assays compared to the S-form .

- Commercial Availability : Both enantiomers are sold at identical prices (e.g., 50 mg for €645), reflecting comparable synthetic complexity .

(R)-4-Amino-3-Phenylbutyric Acid Hydrochloride

- Structural Differences : Replaces the benzyloxy group with a phenyl ring and lacks the methyl ester moiety.

- Impact on Properties :

Methyl 4-(3,4-Dimethoxyphenyl)Butanoate (D1)

- Structural Features: Contains a dimethoxyphenyl substituent instead of the benzyloxy-amino ester group.

- Synthesis Comparison: Prepared via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and H₂SO₄, yielding 39% after purification . Lower yield compared to the target compound’s synthesis (80–94% in ), attributed to side reactions during benzylation .

MPI26b: A Tert-Butyl-Threonine Derivative

- Structure: (S)-methyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4-methylpentanoate.

- Functional Differences : Incorporates a tert-butoxy group and leucine-derived side chain.

- Biological Relevance : Demonstrates high antiviral potency, highlighting how tert-butyl groups enhance metabolic stability compared to the target compound’s benzyloxy group .

Methyl 2-Ethyl-2-(Methylamino)Butanoate Hydrochloride

- Structural Variation: Features a branched ethyl group and methylamino substituent.

- Synthesis : Prepared via deprotection of tert-butoxycarbonyl (Boc) groups using HCl/dioxane, a method also applicable to the target compound .

- NMR Data : Key signals at δ 9.00 (brs, NH) and 3.79 (s, OCH₃) align with the target compound’s spectral profile, confirming ester and amine functionalities .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact: The R-configuration in the target compound enhances its interaction with chiral biological targets, such as viral proteases, compared to S-forms or non-chiral analogs .

- Benzyloxy Group Role : Improves lipophilicity and membrane permeability relative to compounds with hydroxyl or methoxy groups (e.g., D1 in ) .

- Synthetic Efficiency : High yields (80–94%) in the target compound’s synthesis suggest optimized protocols compared to lower-yielding routes for analogs like D1 (39%) .

Actividad Biológica

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride is a derivative of amino acids, characterized by a benzyloxy group at the 4-position of the butanoate chain. The synthesis typically involves the coupling of benzyloxy derivatives with amino acid precursors, followed by hydrolysis to yield the hydrochloride salt form.

Biological Activity

The biological activity of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride has been primarily investigated in the context of its interaction with various biological targets. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis, akin to other known antibiotics.

- Cancer Cell Targeting : The compound shows promise as a selective agent for LAT1/4F2hc transporters, which are often overexpressed in cancer cells. This selectivity allows for targeted delivery into tumors, enhancing therapeutic efficacy while minimizing systemic toxicity.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activity of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Bacillus subtilis. This indicates a strong potential as an antibiotic candidate.

- Cancer Treatment : In vitro tests showed that the compound selectively accumulated in cancer cells expressing LAT1/4F2hc, leading to significant cytotoxic effects without affecting normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies.

- Neuroprotection : Research on neuroprotective effects indicated that the compound could mitigate cellular damage in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

The mechanism by which methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride exerts its biological effects is still under investigation but is believed to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell wall synthesis and metabolic pathways critical for bacterial survival.

- Targeting Transporters : Its ability to act as a substrate for LAT1/4F2hc allows it to enter cells efficiently, particularly in tumor environments where these transporters are upregulated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride, and what analytical methods validate its purity and structure?

- Synthesis : A common approach involves stereoselective protection of the amino group, followed by benzyloxy group introduction. For example, intermediates like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate can be synthesized using reagents such as sodium bicarbonate in dichloromethane (DCM), followed by deprotection and hydrochloride salt formation . Flash chromatography is typically used for purification, yielding products with >90% purity .

- Characterization : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms stereochemistry and functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. For instance, ¹H NMR signals at δ 3.79 (s, 3H) and δ 9.00 (brs, 1H) correlate with the methyl ester and protonated amine groups, respectively .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Store in a tightly sealed container at 2–8°C in a dry, ventilated area. Avoid exposure to heat or static discharge .

- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Which analytical techniques are most effective for assessing enantiomeric purity?

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection at 210–254 nm. Retention time differences between enantiomers confirm purity .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-configured compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and stereochemical fidelity?

- Parameter Tuning : Adjust reaction temperature (e.g., 0°C for sensitive intermediates), solvent polarity (e.g., DCM for lipophilic intermediates), and stoichiometry (e.g., 1.2–1.5 equivalents of benzyloxy reagent) .

- Catalysis : Employ chiral catalysts (e.g., Rh-complexes) for asymmetric induction, as seen in similar amino acid ester syntheses .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare experimental NMR data (e.g., coupling constants, δ values) with computational predictions (DFT calculations). For example, a δ 2.15–2.12 (m, 2H) signal may indicate methylene protons adjacent to the amino group .

- Advanced MS : Use tandem MS/MS to confirm fragmentation patterns unique to the benzyloxy and methyl ester moieties .

Q. What methodologies enable comparative studies of this compound with structural analogs (e.g., chlorophenyl or dichlorophenyl derivatives)?

- SAR Studies : Synthesize analogs via halogen substitution (e.g., 4-chlorophenyl for benzyloxy) and assess biological activity using receptor-binding assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes or receptors .

Q. How can the compound’s stability under physiological conditions be evaluated for pharmacokinetic studies?

- In Vitro Assays :

- Solubility : Use shake-flask method in PBS (pH 7.4) at 37°C .

- Plasma Stability : Incubate with human plasma and quantify degradation via LC-MS over 24 hours .

- Permeability : Conduct Caco-2 cell monolayer assays to predict intestinal absorption .

Q. What strategies are effective for studying its mechanism of action in neurological or metabolic pathways?

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled GABA analogs) to measure affinity for GABA receptors .

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of target enzymes like aminotransferases .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.